![molecular formula C36H42N8O5 B1150147 Palbociclib-SMCC](/img/no-structure.png)
Palbociclib-SMCC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibition in Breast Cancer
Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor, shows significant efficacy in breast cancer treatment, particularly in hormone receptor-positive and HER2-negative advanced breast cancer. A study by Finn et al. (2015) found that combining palbociclib with letrozole significantly improved progression-free survival compared to letrozole alone (Finn et al., 2015).
Potential in Hepatocellular Carcinoma
Research by Bollard et al. (2016) suggests palbociclib's potential as a treatment for hepatocellular carcinoma (HCC). Palbociclib suppressed cell proliferation in HCC cells, suggesting a novel therapeutic approach for HCC treatment (Bollard et al., 2016).
Palbociclib in Oral Squamous Cell Carcinoma
A 2020 study by Wang et al. highlighted palbociclib's activity against oral squamous cell carcinoma (OSCC), inducing DNA damage and inhibiting DNA repair, accelerating cellular senescence and apoptosis in OSCC cells (Wang et al., 2020).
Enhanced Radiosensitivity in Liver Cancer
Research by Huang et al. (2018) demonstrated that palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma, inhibiting DNA damage response mediated by ataxia telangiectasia-mutated kinase (Huang et al., 2018).
Activity and Resistance in Breast Cancer
The efficacy and resistance mechanisms of palbociclib in breast cancer have been extensively studied. A 2017 study focused on characterizing acquired resistance to palbociclib in breast cancer, providing insights for alternate treatment strategies (Vijayaraghavan et al., 2017).
CDK4/6-Independent Effects in Hepatocellular Carcinoma
Hsieh et al. (2017) reported that palbociclib's effects in hepatocellular carcinoma are CDK4/6-independent, suggesting the therapeutic potential of targeting PP5/AMPK signaling for HCC treatment (Hsieh et al., 2017).
Palbociclib's Impact on Neutropenia in Breast Cancer
Verma et al. (2016) conducted an analysis focusing on the safety of palbociclib in combination with fulvestrant in breast cancer, emphasizing its tolerability and management of primary toxicity, neutropenia (Verma et al., 2016).
Palbociclib in Early Breast Cancer
A study by Mayer et al. (2021) examined palbociclib added to adjuvant endocrine therapy in early-stage breast cancer, finding that it did not improve invasive disease-free survival compared to endocrine therapy alone (Mayer et al., 2021).
Biomarker Assessment for Palbociclib Efficacy
Research by Turner et al. (2019) explored biomarkers associated with the effectiveness of adding palbociclib to fulvestrant, identifying cyclin E1 expression as a potential predictor of response (Turner et al., 2019).
Eigenschaften
Molekularformel |
C36H42N8O5 |
---|---|
Molekulargewicht |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Aussehen |
Solid powder |
Synonyme |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.